Ethyl Lauroyl Arginate Hydrochloride

Antimicrobial Potency MIC Food Safety

Ethyl Lauroyl Arginate Hydrochloride (LAE) is a high-purity, broad-spectrum preservative synthesized from L-arginine, lauric acid, and ethanol. Unlike conventional preservatives (parabens, sorbic acid), LAE offers superior antimicrobial potency with MIC values as low as 4 µg/mL against E. faecalis, no acquired resistance in E. coli, and a unique cationic membrane-disruption mechanism. FDA GRAS for food (≤200 ppm), EFSA-approved (E243, ≤160 ppm), and authorized in cosmetics (≤0.4% w/w). Critical for formulators: anticipate a 4–13× reduction in free LAE due to protein binding in meat matrices—optimize dosage accordingly. Avoid anionic excipients (e.g., SLS) that antagonize cationic activity.

Molecular Formula C20H40N4O3 . ClH
C20H41ClN4O3
Molecular Weight 421.0 g/mol
CAS No. 60372-77-2
Cat. No. B125932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Lauroyl Arginate Hydrochloride
CAS60372-77-2
SynonymsN2-(1-Oxododecyl)-L-arginine Ethyl Ester Hydrochloride; _x000B_N2-(1-Oxododecyl)-L-arginine Ethyl Ester Monohydrochlorid;  Aminat G;  CytoGuard LA;  Ethyl-Nα-lauroyl-L-arginate Hydrochloride;  Mirenat CF;  Mirenat-N
Molecular FormulaC20H40N4O3 . ClH
C20H41ClN4O3
Molecular Weight421.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC.Cl
InChIInChI=1S/C20H40N4O3.ClH/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22;/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23);1H/t17-;/m0./s1
InChIKeyCUBZMGWLVMQKNE-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Lauroyl Arginate Hydrochloride (CAS 60372-77-2) Procurement and Baseline Characterization


Ethyl Lauroyl Arginate Hydrochloride (LAE) is a cationic surfactant derived from L-arginine, lauric acid, and ethanol, exhibiting broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, yeasts, and molds [1]. With a molecular weight of 421.02 g/mol, a melting point of 50-58°C, and high water solubility (247 g/kg at 20°C) [2], LAE functions as a membrane-active agent, disrupting microbial cell membranes via electrostatic interactions [3]. It is globally recognized as a food preservative (E243) and cosmetic ingredient, with approvals from the FDA (GRAS), EFSA, and other regulatory bodies [4].

Critical Performance and Safety Parameters Differentiating Ethyl Lauroyl Arginate Hydrochloride from Standard Preservatives


Generic substitution among cationic surfactants or conventional preservatives (e.g., parabens, sorbic acid) is scientifically unsound due to substantial differences in antimicrobial potency, resistance development, hydrolytic stability, and matrix interaction profiles. LAE exhibits unique structure-sensitivity and a resistance profile that fundamentally alters its selection criteria compared to weaker organic acids or other quaternary ammonium compounds [1]. The following quantitative evidence directly addresses why procurement must be compound-specific.

Quantitative Comparative Evidence for Ethyl Lauroyl Arginate Hydrochloride in Scientific and Industrial Selection


Comparative Antimicrobial Potency: LAE Exhibits Sub-10 µg/mL MICs Against Key Foodborne Pathogens

LAE demonstrates exceptional antimicrobial potency, with Minimum Inhibitory Concentration (MIC) values frequently below 10 µg/mL against critical foodborne pathogens, a threshold unattainable by many conventional preservatives . For example, against *Listeria monocytogenes*, LAE exhibits an MIC of 16 µg/mL, whereas sorbic acid requires concentrations often exceeding 1,000 µg/mL under comparable conditions [1]. This class-level inference underscores LAE's superior intrinsic activity.

Antimicrobial Potency MIC Food Safety

Microbial Resistance Development: LAE Does Not Induce Resistance in E. coli After 30 Days of Serial Exposure

A direct head-to-head study demonstrated that *Escherichia coli* did not develop resistance to LAE after 30 days of serial stimulation, whereas similar exposure to conventional preservatives like ampicillin or other antimicrobials can rapidly select for resistant subpopulations [1]. In contrast, resistance mechanisms to parabens and sorbic acid are well-documented in various microbial species [2][3].

Resistance Development Food Safety Long-Term Efficacy

Synthesis and Purity: A Novel Non-Hydrolytic Process Yields LAE with >99% Purity and 90.26% Yield

A patented process describes the synthesis of LAE hydrochloride with >99% purity and a 90.26% yield on a molar basis, achieved via a non-hydrolytic or nearly non-hydrolytic reaction medium [1]. This contrasts sharply with prior art methods that generate undesirable impurities due to hydrolytic conditions and harsh neutralizing bases, which negatively impact antimicrobial properties and application scope [1].

Synthesis Purity Process Chemistry

Protein Matrix Interaction: Minimal Lethal Concentration of LAE Increases 4-13 Fold in Presence of 2% Bovine Serum Albumin

In a direct comparative study, the minimal lethal concentration (MLC) of LAE against *Listeria innocua* and *Pseudomonas fluorescens* increased 4- to 13-fold in the presence of 2% bovine serum albumin (BSA) due to electrostatic complexation with proteins [1]. This quantifies a known limitation—protein binding—and directly contrasts with the behavior of methylparaben, which is less structure-sensitive and thus less affected by protein content, but also less intrinsically potent [1].

Matrix Interaction Protein Binding Food Science

Validated High-Value Application Scenarios for Ethyl Lauroyl Arginate Hydrochloride


Protein-Rich Food Preservation (Meat, Poultry, Seafood): Evidence-Based Formulation Strategy

For preservation of ready-to-eat meat and poultry products (e.g., cooked chicken breast roast, emulsified sausages), LAE is authorized at levels up to 200 ppm (FDA) or 160 ppm (EU) [1]. The quantitative evidence on protein binding (Section 3, Evidence 4) is directly actionable: formulators should anticipate a 4-13 fold reduction in free, active LAE due to electrostatic binding to meat proteins [2]. This necessitates careful dosage optimization within regulatory limits and consideration of synergistic combinations (e.g., with methylparaben [2]) to achieve target log reductions (e.g., >0.7-1 log CFU/g for *E. coli* on beef, as demonstrated in packaging trials [3]).

Cosmetic and Personal Care Formulations Requiring Low-Irritation, Paraben-Free Preservation

LAE is approved for cosmetic use at up to 0.4% w/w (EU) and is widely utilized in 'paraben-free' and 'MIT-free' formulations. The compound's low MIC values (as low as 4 µg/mL against *Enterococcus faecalis* ) and low irritation potential make it a compelling alternative to traditional preservatives. Formulators should leverage the evidence of no acquired resistance in *E. coli* [4] to build robust, long-lasting preservation systems for leave-on and rinse-off products, though they must strictly avoid anionic ingredients (e.g., SLS) that antagonize its cationic activity .

Active Antimicrobial Food Packaging: Design and Performance Validation

LAE is a prime candidate for incorporation into active food packaging films, as demonstrated in studies where LAE-coated films applied to raw beef and pork resulted in an initial 0.7-1 log CFU/g reduction of *E. coli* ATCC 25922 [3]. The non-volatile nature of LAE requires direct food contact for efficacy [3]. The high-purity synthesis evidence [5] is critical for packaging applications, as impurities could migrate or affect film properties. The documented hydrolysis of LAE into surface-active components (Nα-lauroyl-l-arginine and lauric acid) [6] upon storage also informs shelf-life studies and migration modeling for food contact compliance.

Animal Health and Agricultural Applications: Growth Promotion and Infection Control

In vivo studies demonstrate that oral administration of LAE promotes weight gain in mice without altering body composition or reducing vitality, while inducing lower hepatotoxicity than ampicillin [4]. Furthermore, LAE effectively combats bacterial infections in ducklings and piglets [4]. For procurement in animal health, the key differentiator is the compound's ability to modify gut microbiota structure while not selecting for resistant *E. coli* [4], addressing a critical concern in livestock antibiotic stewardship. This evidence supports its use as a feed additive or water treatment for pathogen control.

Technical Documentation Hub

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